molecular formula C10H12BrN3O B12081453 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea

Cat. No.: B12081453
M. Wt: 270.13 g/mol
InChI Key: FVIJJAOHELVMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea (CAS: 2151083-21-3) is a urea derivative featuring a bromopyridinylmethyl group and a cyclopropyl moiety. Its molecular formula is C₁₀H₁₂BrN₃O, with a molecular weight of 270.14 g/mol . This compound is categorized as a pharmaceutical intermediate, likely utilized in drug discovery due to its urea functionality and brominated pyridine scaffold, which are common in bioactive molecules. The bromine atom enhances lipophilicity and may influence target binding, while the cyclopropyl group could improve metabolic stability by resisting oxidative degradation .

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

1-[(5-bromopyridin-3-yl)methyl]-3-cyclopropylurea

InChI

InChI=1S/C10H12BrN3O/c11-8-3-7(4-12-6-8)5-13-10(15)14-9-1-2-9/h3-4,6,9H,1-2,5H2,(H2,13,14,15)

InChI Key

FVIJJAOHELVMFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NCC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea typically involves the reaction of 5-bromopyridine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common setup for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of urea compounds, including 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the urea moiety can enhance the activity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. Specifically, compounds with cyclopropyl groups have been noted for their improved selectivity and potency in inhibiting cancer cell growth .

Mechanism of Action
The compound is believed to act as an inhibitor of the mTOR pathway, a crucial regulator of cell growth and metabolism. By targeting this pathway, 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea may help in reducing tumor growth and improving therapeutic outcomes in cancer treatments .

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of urea derivatives. The compound has shown potential against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin. The presence of the bromopyridine moiety is thought to enhance its interaction with bacterial targets, leading to increased inhibition zones in susceptibility tests .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of urea derivatives. The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. Preclinical studies suggest that it may reduce markers of inflammation in vitro and in vivo .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea may offer neuroprotective benefits. They have been studied for their ability to prevent neuronal damage in models of neurodegenerative diseases. The mechanism is likely related to their ability to inhibit specific signaling pathways involved in neuronal apoptosis .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications at various positions on the pyridine ring or the urea moiety can significantly influence biological activity. For instance, altering substituents on the cyclopropyl group has shown promise in enhancing selectivity for cancer cells while minimizing toxicity to normal cells .

Data Summary Table

ApplicationFindingsReferences
Anticancer ActivitySignificant antiproliferative effects against various cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsModulation of inflammatory pathways observed
Neuroprotective EffectsPotential to prevent neuronal damage in neurodegenerative models
Structure-Activity RelationshipModifications enhance efficacy and selectivity; important for drug design

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of urea derivatives, including 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea, against multiple cancer types. Results indicated that compounds with cyclopropyl substitutions exhibited enhanced potency compared to traditional chemotherapeutics, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various urea derivatives, 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea was found to possess a significant zone of inhibition against S. aureus and E. coli, outperforming some established antibiotics .

Mechanism of Action

The mechanism of action of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyclopropylurea group may enhance the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea and its analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Functional Groups Predicted Physicochemical Properties Applications/Notes
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea C₁₀H₁₂BrN₃O 270.14 5-Bromopyridin-3-yl, cyclopropyl Urea N/A Pharmaceutical intermediates
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea C₁₀H₁₁ClN₂O₂ 226.66 2-Chloro-4-hydroxyphenyl Urea Boiling point: 364.6°C (predicted)
Density: 1.43 g/cm³
pKa: 9.37
API synthesis
4-(5-Bromopyridin-2-yl)-1-methyl-piperazin-2-one C₁₀H₁₂BrN₃O 270.14 5-Bromopyridin-2-yl, methyl Piperazinone (cyclic amide) N/A Structural isomer of target compound
tert-Butyl ((4-(1-cyclopropylethoxy)pyridin-3-yl)methyl)(methyl)carbamate C₁₇H₂₅N₂O₃ ~309.40* Cyclopropylethoxy, tert-butyl Carbamate N/A Synthesized with 61% yield

*Calculated molecular weight based on formula.

Key Observations:
  • Urea vs. Piperazinone: The target compound and 4-(5-Bromopyridin-2-yl)-1-methyl-piperazin-2-one share identical molecular formulas but differ in functional groups. The urea group in the target compound enables strong hydrogen bonding, which is critical for receptor interactions in drug design. In contrast, the piperazinone’s cyclic amide may confer rigidity and altered solubility .
  • Halogen Effects : Replacing bromine (target compound) with chlorine (1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea) reduces molecular weight and lipophilicity. Bromine’s larger atomic radius and higher electronegativity could enhance binding affinity in hydrophobic pockets .
  • Aromatic Systems: The target’s pyridine ring offers a π-deficient system, facilitating interactions with electron-rich biological targets.
  • Synthetic Efficiency : The tert-butyl carbamate derivative () was synthesized in 61% yield, suggesting that carbamate-protected intermediates may offer practical advantages in multi-step syntheses compared to ureas .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : Cyclopropyl groups in both the target and phenyl-derived urea resist cytochrome P450-mediated oxidation, a desirable trait for prolonging drug half-life .
  • pKa and Solubility: The hydroxyl group in 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (pKa ~9.37) suggests partial ionization at physiological pH, improving solubility over the non-hydroxylated target compound .

Biological Activity

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to a brominated pyridine and a cyclopropyl moiety. Its chemical structure can be represented as follows:

Chemical Formula C11H12BrN3O\text{Chemical Formula C}_{11}\text{H}_{12}\text{BrN}_3\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of related urea derivatives, which suggests that 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea may exhibit similar properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic activity against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
Jurkat4.64 ± 0.08
HeLa9.22 ± 0.17
MCF-7Not specified

The compound effectively arrested cell cycle progression in the sub-G1 phase, indicating its potential to induce apoptosis in cancer cells .

The anticancer effects are attributed to the compound's ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor invasion and metastasis. The docking studies revealed promising binding affinities of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting that these interactions may contribute to its therapeutic effects .

Antibacterial Activity

The compound's structural characteristics also suggest potential antibacterial properties. Related urea derivatives have shown effectiveness against various bacterial strains by inhibiting DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.

In Vitro Studies

In vitro studies have indicated that certain urea compounds exhibit minimum inhibitory concentrations (MIC) against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes. For example:

CompoundTarget BacteriaMIC (µg/mL)
Urea Derivative AS. aureus0.03 - 0.06
Urea Derivative BS. pyogenes0.06 - 0.12

These findings suggest that 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea could exhibit similar antibacterial activity due to its structural resemblance to effective compounds .

Study on Anticancer Properties

A study evaluated the effects of BPU on Jurkat cells, revealing significant growth inhibition after treatment with varying concentrations over different time periods. The results indicated that prolonged exposure enhanced the cytotoxic effects:

Concentration (µM)Viable Cells (%) at 48hViable Cells (%) at 72h
554.5837.68
1040.1113.83
2024.726.01

This data underscores the compound's potential as a candidate for further development in cancer therapy .

Study on Antibacterial Effects

Another study investigated the antibacterial efficacy of structurally related compounds against S. aureus and E. coli. The results demonstrated significant inhibition of bacterial growth at low concentrations, supporting the hypothesis that urea derivatives can serve as effective antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.